[3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid typically involves the following steps:
Formation of the Piperidine Sulfonyl Intermediate: The piperidine sulfonyl group is introduced through the reaction of piperidine with sulfonyl chloride under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through the reaction of the corresponding aryl halide with a boronic acid reagent under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
[3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine
The piperidine sulfonyl group is a common motif in pharmaceutical compounds, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound is used in the production of advanced materials and agrochemicals. Its unique chemical properties enable the development of products with improved performance and environmental profiles .
Mechanism of Action
The mechanism of action of [3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the piperidine sulfonyl and trifluoromethyl groups, making it less versatile in certain applications.
Piperidine-1-sulfonyl Phenylboronic Acid: Similar but without the trifluoromethyl group, which affects its reactivity and stability.
Trifluoromethyl Phenylboronic Acid: Lacks the piperidine sulfonyl group, limiting its potential in pharmaceutical applications.
Uniqueness
The combination of the piperidine sulfonyl group, trifluoromethyl group, and boronic acid group in [3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid makes it unique. This structural arrangement provides a balance of reactivity, stability, and versatility, making it suitable for a wide range of scientific and industrial applications .
Properties
IUPAC Name |
[3-piperidin-1-ylsulfonyl-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO4S/c14-12(15,16)9-6-10(13(18)19)8-11(7-9)22(20,21)17-4-2-1-3-5-17/h6-8,18-19H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARXJAKBEKWFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N2CCCCC2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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